D-JBD19

Descripción

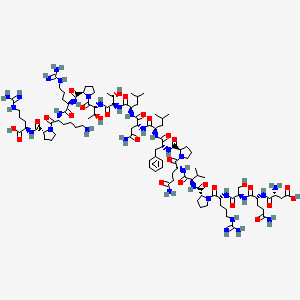

The compound "(2R)-2-[[(2R)-1-[(2R)-6-amino-2--5-carbamimidamidopentanoic acid" is a highly complex peptide derivative characterized by its stereospecific (2R) configurations, multiple carbamimidamide (amidine) groups, and recurring pyrrolidine-2-carbonyl motifs. The compound’s extensive branching and hydroxyl groups further imply solubility in aqueous environments, a critical feature for bioavailability.

Propiedades

IUPAC Name |

(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H164N32O28/c1-49(2)43-62(120-82(144)64(45-54-21-10-9-11-22-54)123-88(150)68-28-18-40-129(68)94(156)60(32-34-72(103)136)118-90(152)75(51(5)6)125-89(151)70-30-19-41-130(70)93(155)59(25-15-37-112-98(107)108)117-85(147)66(48-132)124-80(142)57(31-33-71(102)135)114-78(140)55(101)46-74(138)139)81(143)122-65(47-73(104)137)83(145)121-63(44-50(3)4)84(146)126-76(52(7)133)91(153)127-77(53(8)134)95(157)131-42-20-29-69(131)86(148)115-56(24-14-36-111-97(105)106)79(141)116-58(23-12-13-35-100)92(154)128-39-17-27-67(128)87(149)119-61(96(158)159)26-16-38-113-99(109)110/h9-11,21-22,49-53,55-70,75-77,132-134H,12-20,23-48,100-101H2,1-8H3,(H2,102,135)(H2,103,136)(H2,104,137)(H,114,140)(H,115,148)(H,116,141)(H,117,147)(H,118,152)(H,119,149)(H,120,144)(H,121,145)(H,122,143)(H,123,150)(H,124,142)(H,125,151)(H,126,146)(H,127,153)(H,138,139)(H,158,159)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t52-,53-,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,75+,76+,77+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJMEJTVRFAOB-XHOPJVQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H164N32O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2250.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de D-JBD19 implica la síntesis de péptidos en fase sólida (SPPS), un método común para crear péptidos. Esta técnica permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento, anclada a una resina sólida. El proceso generalmente implica los siguientes pasos:

Activación de la resina: La resina se activa para permitir que el primer aminoácido se adhiera.

Acoplamiento: Cada aminoácido subsiguiente se acopla a la cadena en crecimiento utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxibenzotriazol (HOBt).

Desprotección: Los grupos protectores en los aminoácidos se eliminan para permitir el siguiente paso de acoplamiento.

Escisión: El péptido completado se escinde de la resina y se purifica.

Métodos de producción industrial

La producción industrial de this compound seguiría principios similares pero a mayor escala, utilizando sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. El proceso también implicaría medidas de control de calidad rigurosas para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

D-JBD19 principalmente experimenta la formación de enlaces peptídicos durante su síntesis. Por lo general, no participa en reacciones de oxidación, reducción o sustitución debido a su estructura peptídica estable.

Reactivos y condiciones comunes

Reactivos de acoplamiento: N,N'-diisopropilcarbodiimida (DIC), hidroxibenzotriazol (HOBt)

Reactivos de desprotección: Ácido trifluoroacético (TFA)

Reactivos de escisión: Mezclas que contienen TFA, agua y limpiadores como triisopropilsililano (TIS)

Productos principales

El producto principal de estas reacciones es el propio péptido this compound, con alta pureza lograda a través de pasos de purificación como la cromatografía líquida de alta resolución (HPLC) .

Aplicaciones Científicas De Investigación

D-JBD19 ha sido ampliamente estudiado por sus propiedades neuroprotectoras. Ha mostrado promesa en la protección de las neuronas del daño isquémico, lo que lo convierte en un posible agente terapéutico para afecciones como el accidente cerebrovascular. La investigación ha demostrado que this compound puede reducir el daño neuronal cuando se administra intracerebroventricularmente después de eventos isquémicos .

Además de sus efectos neuroprotectores, this compound se utiliza en diversas aplicaciones de investigación para estudiar los mecanismos de lesión y protección neuronal. Sirve como una herramienta valiosa para comprender las vías involucradas en la neuroprotección y el potencial de intervención terapéutica .

Mecanismo De Acción

D-JBD19 ejerce sus efectos neuroprotectores inhibiendo la vía de la cinasa N-terminal de c-Jun (JNK). Esta vía está involucrada en la respuesta celular al estrés y se sabe que juega un papel en la apoptosis neuronal. Al inhibir JNK, this compound ayuda a prevenir la activación de las vías apoptóticas, protegiendo así las neuronas del daño .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from:

- Stereochemistry : Exclusive 2R configurations at chiral centers, ensuring specific three-dimensional folding.

- Functional Groups : Carbamimidamide (-C(NH₂)NH₂) groups, hydroxyl (-OH) substituents, and pyrrolidine rings.

- Backbone Complexity: A 20+ residue peptide chain with alternating amino acid derivatives (e.g., 4-methylpentanoyl, 3-phenylpropanoyl).

Comparison with Peptide-Based Amidines

Table 1: Structural and Functional Comparison

Key Observations :

- The target compound shares functional similarities with the (2S)-isomer in , but its 2R stereochemistry and hydroxyl-rich backbone may confer distinct binding kinetics .

- Unlike nitroso compounds (), which are small and planar, the target’s peptide backbone allows for multi-site interactions, reducing off-target effects .

Functional and Mechanistic Insights

Electronic and Steric Properties

- Van der Waals Interactions: The compound’s bulky side chains (e.g., 4-methylpentanoyl) create a large molecular surface area, enhancing van der Waals interactions with hydrophobic pockets in target proteins .

- Electronic Effects : Amidines contribute to a high positive charge density, favoring binding to anionic substrates like heparan sulfate or DNA .

Comparison with Marine Actinomycete Metabolites ()

Marine actinomycete-derived peptides often feature cyclic structures (e.g., salternamides) but lack the amidine modifications seen in the target compound. This difference may limit their utility in high-specificity applications compared to the target’s charge-mediated binding .

Actividad Biológica

The compound is a complex peptide with multiple functional groups and potential biological activities. Understanding its biological activity requires a detailed examination of its structure, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by a long and intricate structure composed of multiple amino acids and functional groups, including:

- Amino acids : Several amino acids are present, including arginine, lysine, and phenylalanine, which are known for their roles in protein synthesis and enzyme activity.

- Functional groups : The presence of hydroxyl, carboxyl, and amine groups suggests potential interactions with biological receptors and enzymes.

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For example, peptides that mimic the structure of natural substrates often inhibit enzymes by competing for the active site. This mechanism can be particularly relevant in treating diseases where enzyme activity is dysregulated.

2. Receptor Binding

The structural complexity allows for potential binding to various receptors. Peptides can modulate receptor activity, influencing pathways such as cell signaling and gene expression. This modulation can lead to therapeutic effects in conditions like cancer or metabolic disorders.

1. Antitumor Activity

Some studies have shown that peptides with similar configurations exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The intricate structure may enhance binding affinity to target proteins involved in cancer progression.

2. Antimicrobial Properties

Peptides often possess antimicrobial activity due to their ability to disrupt bacterial membranes. Compounds resembling this structure could potentially serve as novel antibiotics or antimicrobial agents against resistant strains.

Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry explored a series of peptides similar to the compound . Results indicated significant inhibition of tumor cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme-inhibitory effects of related peptides on dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells. The findings demonstrated that modifications in peptide structure led to enhanced inhibitory potency .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.